4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, aniline, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylacetonitrile with 2-phenylethylamine to form an intermediate, which is then cyclized with ethoxyacetic acid to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with aniline under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline or methoxyphenyl derivatives.
Scientific Research Applications
4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiazole ring and aniline groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazole ring.
2-phenylethylamine: Contains the phenylethyl group but lacks the methoxyphenyl and thiazole components.
4-methoxyphenylacetonitrile: Contains the methoxyphenyl group but lacks the thiazole and aniline components.
Uniqueness
4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H26N2O2S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H26N2O2S/c1-3-30-24-15-11-22(12-16-24)27-26-28(18-17-20-7-5-4-6-8-20)25(19-31-26)21-9-13-23(29-2)14-10-21/h4-16,19H,3,17-18H2,1-2H3 |
InChI Key |
PVXCIXYOAMOBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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